S-2-Methylbenzyl ethanethioate

Lipophilicity Drug Discovery QSAR

The ortho-methyl substitution on the benzyl ring delivers a steric and electronic fingerprint that para- or unsubstituted analogs cannot replicate, directly governing thioester reactivity, leaving-group stability, and partition behavior (predicted LogP 2.96). Insist on this specific CAS (1624262-05-0) for systematic SAR campaigns, where subtle differences in lipophilicity and electron density dictate target engagement. Procure with confidence as a masked thiol for metal-catalyzed cross-couplings, nucleophilic acyl substitutions, or as a calibrated reference in reversed-phase HPLC method development. Demand batch-specific NMR, HPLC, or GC data to lock in experimental reproducibility.

Molecular Formula C10H12OS
Molecular Weight 180.27 g/mol
CAS No. 1624262-05-0
Cat. No. B3107827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-2-Methylbenzyl ethanethioate
CAS1624262-05-0
Molecular FormulaC10H12OS
Molecular Weight180.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CSC(=O)C
InChIInChI=1S/C10H12OS/c1-8-5-3-4-6-10(8)7-12-9(2)11/h3-6H,7H2,1-2H3
InChIKeyFLBONPHPHFFWSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-2-Methylbenzyl Ethanethioate (CAS 1624262-05-0) Procurement and Technical Baseline


S-2-Methylbenzyl ethanethioate (CAS 1624262-05-0), also known as S-[(2-methylphenyl)methyl] ethanethioate, is a thioester compound with the molecular formula C₁₀H₁₂OS and a molecular weight of 180.27 g/mol . It is a member of the S-benzyl thioacetate class, characterized by a thioester linkage (-S-CO-CH₃) attached to a 2-methylbenzyl group [1]. The compound's core physicochemical properties include a predicted density of 1.1±0.1 g/cm³ and a predicted boiling point of 268.9±19.0 °C [2]. Commercial availability typically ranges from 95% to 98% purity, with vendors offering batch-specific analytical data such as NMR, HPLC, and GC . It is supplied for research and further manufacturing purposes only .

S-2-Methylbenzyl Ethanethioate: Why In-Class Substitution is Not a Straightforward Option


While S-2-Methylbenzyl ethanethioate (CAS 1624262-05-0) belongs to the broad class of S-benzyl thioacetates, simple substitution with a close structural analog is not a low-risk proposition for critical research applications. This is primarily due to the profound impact of seemingly minor structural modifications on key physicochemical properties, particularly lipophilicity and electronic characteristics of the thioester bond, which directly influence reactivity and molecular interactions [1]. The presence and position of the methyl group on the benzyl ring in S-2-Methylbenzyl ethanethioate, compared to an unsubstituted or para-substituted analog, alters the electron density of the aromatic system and the stability of the leaving group in nucleophilic reactions. These differences can lead to divergent outcomes in synthetic applications, such as varying reaction rates or product profiles in thiol-ene reactions or enzymatic transformations [2]. Furthermore, the specific compound's predicted physicochemical profile, including its LogP and hydrogen bonding capacity, will govern its behavior in complex biological or environmental systems, making a direct functional replacement with a nominally similar compound an assumption that requires careful experimental validation [3].

S-2-Methylbenzyl Ethanethioate: Quantitative Comparative Data for Scientific Procurement


Lipophilicity (Predicted LogP) of S-2-Methylbenzyl Ethanethioate Relative to Structural Analogs

S-2-Methylbenzyl ethanethioate exhibits a predicted ACD/LogP of 2.96 [1], which is higher than the unsubstituted S-benzyl ethanethioate (S-benzyl thioacetate), for which a predicted LogP of approximately 2.2 can be estimated from its simpler structure [2]. The ortho-methyl substitution on the phenyl ring increases lipophilicity by approximately 0.76 log units compared to the parent benzyl analog. This quantitative difference is critical for applications such as partition chromatography or for predicting passive membrane permeability in biological assays.

Lipophilicity Drug Discovery QSAR

Predicted Bioconcentration Factor (BCF) for S-2-Methylbenzyl Ethanethioate Relative to Polar Analogs

The predicted ACD/BCF (bioconcentration factor) for S-2-Methylbenzyl ethanethioate is 73.67 at both pH 5.5 and pH 7.4 [1]. This value indicates moderate potential for bioaccumulation. This is in stark contrast to a more polar analog, S-(2-methylbenzyl) ethanethioate carboxylic acid derivative (CAS 18926-49-3), which is expected to have a significantly lower BCF (e.g., <10) due to the presence of the ionizable carboxylic acid moiety, reducing its lipophilicity and potential to partition into lipids .

Environmental Fate Toxicology Bioconcentration

Commercial Purity and Analytical Specification for S-2-Methylbenzyl Ethanethioate

Commercially available S-2-Methylbenzyl ethanethioate is offered with a standard purity specification of 95% or 98% . Reputable vendors provide batch-specific analytical documentation, such as NMR, HPLC, and GC traces, to verify this purity . This level of analytical rigor is a direct procurement differentiator compared to sourcing a custom synthesis or a less-characterized analog, where purity may be nominal or not supported by batch-specific data.

Quality Control Procurement Analytical Chemistry

Synthetic Utility: The Ortho-Methyl Group as a Differentiating Structural Feature

S-2-Methylbenzyl ethanethioate incorporates an ortho-methyl group on the benzyl ring, which distinguishes it from both the para-methyl isomer and the unsubstituted S-benzyl ethanethioate. In the context of thioester reactivity, the ortho-substituent can exert a steric effect on the thioester carbonyl, potentially modulating its susceptibility to nucleophilic attack or its interaction with enzyme active sites compared to the less hindered para-isomer [1]. This steric feature is a key design element for medicinal chemists seeking to probe or control a specific binding interaction in a biological target.

Synthetic Chemistry Thioester Reactivity Medicinal Chemistry

Best-Fit Research and Industrial Scenarios for S-2-Methylbenzyl Ethanethioate (CAS 1624262-05-0)


Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies for Target Engagement

S-2-Methylbenzyl ethanethioate is best deployed in early-stage drug discovery for SAR exploration of a new chemical series. The ortho-methyl substitution provides a specific steric and electronic fingerprint that is not replicated by the para-isomer or the unsubstituted benzyl analog [1]. Researchers can use this compound to systematically probe the tolerance of a biological target's binding pocket for lipophilic and steric bulk near the thioester group, with the predicted LogP of 2.96 [2] informing cellular permeability and solubility expectations in initial assays.

Analytical Chemistry: Method Development and Use as a Chromatography Standard

Due to its defined predicted physicochemical properties (LogP 2.96, BCF 73.67) [1][2] and commercial availability at 95-98% purity with batch-specific analytical data (NMR, HPLC, GC) , this compound is highly suitable for use as a standard or test probe in analytical method development. Its moderate lipophilicity makes it a useful reference for calibrating reversed-phase HPLC columns or developing extraction protocols for moderately non-polar compounds in environmental or biological matrices.

Chemical Synthesis: A Building Block for Thioester Transformations and Library Generation

As a readily accessible thioester building block, S-2-Methylbenzyl ethanethioate can serve as a masked thiol or as a substrate in metal-catalyzed cross-couplings, nucleophilic acyl substitutions, and thiol-ene reactions [1]. The specific ortho-methyl substitution pattern offers a distinct steric environment compared to other regioisomers, which can influence reaction rates and selectivity. The commercial availability of this specific building block (CAS 1624262-05-0) allows chemists to efficiently generate focused libraries of more complex molecules with a defined 2-methylbenzylthio motif.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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